4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(5-nitrothiazol-2-yl)benzamide
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Description
4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(5-nitrothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H15N3O7S and its molecular weight is 453.43. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Characterization
Research has focused on synthesizing and characterizing derivatives of chromen-3-yl compounds. For instance, derivatives like 4-hydroxy-chromen-2-one have been synthesized and characterized using advanced instrumental methods, showing high levels of antibacterial activity (Behrami & Dobroshi, 2019). Similarly, studies on the synthesis of coumarin-benzotriazole hybrids have demonstrated their potential as antimycobacterial agents against Mycobacterium tuberculosis (Ambekar et al., 2017).
Antibacterial and Antitubercular Activities
Synthesized compounds related to the queried chemical have shown promising antibacterial and antitubercular activities. One study reported the synthesis of oxadiazole-coumarin-triazole based small molecules that displayed good antimycobacterial activity towards M. tuberculosis (Ambekar et al., 2017). Another found that synthesized 7-methoxy-coumarin derivatives exhibit significant antimicrobial activity, suggesting their potential as therapeutic agents (Al-Rifai et al., 2011).
Fluorescence Studies
Some derivatives have been synthesized for their fluorescence properties, with compounds emitting blue light in the region between 450 to 495 nm. This indicates their potential application in materials science, particularly in the development of new fluorescent materials (Mahadevan et al., 2014).
Properties
IUPAC Name |
4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O7S/c1-11-19(18(25)15-8-7-14(29-2)9-16(15)30-11)31-13-5-3-12(4-6-13)20(26)23-21-22-10-17(32-21)24(27)28/h3-10H,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYAKUUMFYWJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=NC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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